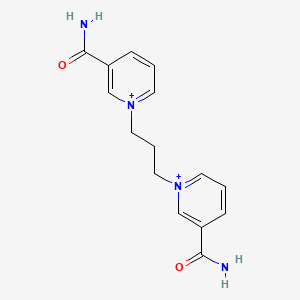iron CAS No. 1273-88-7](/img/structure/B12487613.png)
[2-(Acetyloxy)cyclopenta-2,4-dien-1-yl](cyclopenta-2,4-dien-1-yl)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron center. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two aromatic rings. The unique structure of 2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron makes it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron typically involves the reaction of cyclopentadienyl iron dicarbonyl dimer with acetic anhydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for 2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions result in the formation of new organometallic compounds with different functional groups attached to the cyclopentadienyl ring.
Scientific Research Applications
2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bioorganometallic chemistry, including interactions with biomolecules and potential therapeutic applications.
Medicine: Explored for its anticancer properties and as a potential drug delivery agent due to its ability to interact with biological targets.
Industry: Utilized in materials science for the development of novel materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron involves its interaction with molecular targets through its iron center and cyclopentadienyl ligands. The compound can coordinate with various substrates, facilitating catalytic reactions. In biological systems, it may interact with proteins, DNA, or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, whether in catalysis, therapeutic use, or materials science.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another well-known metallocene with two cyclopentadienyl rings bonded to an iron center.
Ruthenocene: Similar structure to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel as the central metal atom, with similar sandwich-like structure.
Uniqueness
2-(Acetyloxy)cyclopenta-2,4-dien-1-yliron is unique due to the presence of the acetyloxy functional group, which imparts different reactivity and potential applications compared to other metallocenes. This functional group allows for further chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1273-88-7 |
|---|---|
Molecular Formula |
C12H12FeO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-yl acetate;iron(2+) |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c1-6(8)9-7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1;+2 |
InChI Key |
VLBMVHKEDQQXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)
![[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride](/img/structure/B12487551.png)
![2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
![Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12487556.png)
![[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12487584.png)

![2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B12487599.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12487601.png)
![5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B12487614.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B12487625.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487627.png)
